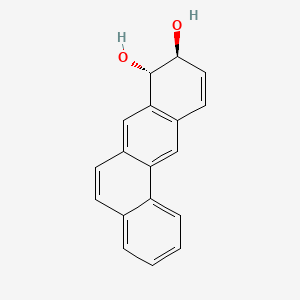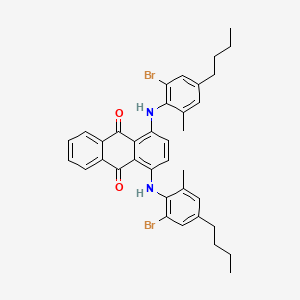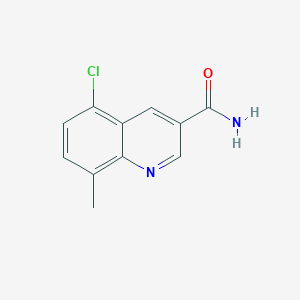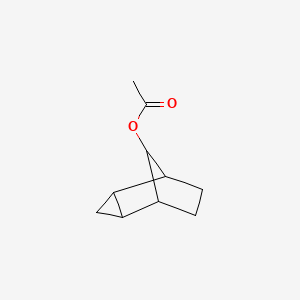
Lithium iodide (7LiI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium iodide: is a chemical compound composed of lithium and iodine, with the chemical formula LiI. It is a white crystalline solid that is highly soluble in water and other polar solvents. When exposed to air, lithium iodide can turn yellow due to the oxidation of iodide to iodine . This compound is used in various applications, including as an electrolyte in high-temperature batteries and artificial pacemakers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Neutralization Method: This is the primary industrial method for producing lithium iodide. It involves reacting lithium carbonate or lithium hydroxide with hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H}_2\text{O} ] [ \text{Li}_2\text{CO}_3 + 2\text{HI} \rightarrow 2\text{LiI} + \text{H}_2\text{O} + \text{CO}_2 ] The resulting lithium iodide is then purified through evaporation and concentration .
-
Electrodialysis Metathesis: This method involves using an electrically driven membrane separation process. It is characterized by lower energy consumption and environmental benefits. The process achieves high purity lithium iodide under specific conditions, such as a membrane stack configuration and controlled operating voltage .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: Lithium iodide is useful in organic synthesis for cleaving carbon-oxygen bonds. For example, it can convert methyl esters to carboxylic acids: [ \text{RCO}_2\text{CH}_3 + \text{LiI} \rightarrow \text{RCO}_2\text{Li} + \text{CH}_3\text{I} ] Similar reactions apply to epoxides and aziridines .
-
Redox Reactions: In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide during the charging process .
Common Reagents and Conditions:
Hydriodic Acid (HI): Used in the neutralization method to produce lithium iodide.
Lithium Carbonate (Li2CO3) or Lithium Hydroxide (LiOH): Reacts with hydriodic acid to form lithium iodide.
Major Products:
Lithium Hydroxide (LiOH): Formed during the charging process in lithium-oxygen batteries.
Methyl Iodide (CH3I): Formed during the cleavage of methyl esters.
Scientific Research Applications
Chemistry:
Electrolyte in Batteries: Lithium iodide is used as a solid-state electrolyte in high-temperature batteries and lithium-oxygen batteries due to its ability to facilitate the formation of lithium hydroxide and improve battery efficiency.
Biology and Medicine:
Artificial Pacemakers: Lithium iodide is the standard electrolyte in artificial pacemakers due to its long cycle life.
Radiocontrast Agent: Previously used in CT scans, though its use was discontinued due to renal toxicity.
Industry:
Neutron Detection: Used as a phosphor for neutron detection.
Dye-Sensitized Solar Cells: Employed in the electrolyte of dye-sensitized solar cells in a complex with iodine.
Mechanism of Action
Electrochemical Reactions:
- In lithium-oxygen batteries, lithium iodide acts as a redox mediator. During the discharge process, lithium iodide facilitates the formation of lithium hydroxide, which improves the kinetics of the charging process .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Lithium Fluoride (LiF)
- Lithium Chloride (LiCl)
- Lithium Bromide (LiBr)
- Lithium Astatide (LiAt)
Comparison:
- Lithium Iodide vs. Lithium Fluoride/Chloride/Bromide: While all these compounds are lithium halides, lithium iodide is unique in its high solubility in water and polar solvents. It also has specific applications in high-temperature batteries and artificial pacemakers, which are not common for other lithium halides .
Properties
CAS No. |
29911-74-8 |
|---|---|
Molecular Formula |
ILi |
Molecular Weight |
133.9205 g/mol |
IUPAC Name |
lithium-7(1+);iodide |
InChI |
InChI=1S/HI.Li/h1H;/q;+1/p-1/i;1+0 |
InChI Key |
HSZCZNFXUDYRKD-QMVMUTFZSA-M |
Isomeric SMILES |
[7Li+].[I-] |
Canonical SMILES |
[Li+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)






